molecular formula C13H6Cl4O B14132781 Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- CAS No. 264870-84-0

Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-

Cat. No.: B14132781
CAS No.: 264870-84-0
M. Wt: 320.0 g/mol
InChI Key: IOGWMBCCXUSBDD-UHFFFAOYSA-N
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Description

Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-, also known as (2,4-dichlorophenyl)(3,4-dichlorophenyl)methanone, is an organic compound with the molecular formula C13H8Cl4O. This compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,4-dichlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient separation techniques to isolate the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dichlorobenzoic acids.

    Reduction: Formation of dichlorophenylmethanol.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.

Comparison with Similar Compounds

Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- can be compared with other similar compounds such as:

    Benzophenone: A simpler structure with two phenyl groups attached to a ketone.

    (3,4-Dichlorophenyl)(phenyl)methanone: Similar structure but with only one dichlorophenyl group.

    (2,4-Dichlorophenyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone: Contains an isoquinoline ring instead of a second phenyl group.

The uniqueness of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- lies in its specific arrangement of dichlorophenyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

264870-84-0

Molecular Formula

C13H6Cl4O

Molecular Weight

320.0 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C13H6Cl4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H

InChI Key

IOGWMBCCXUSBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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